REACTION_CXSMILES
|
[I:1][C:2]1[CH:7]=[N:6][CH:5]=[C:4](I)[N:3]=1.[Na].[OH2:10].[CH3:11]O>>[CH3:11][O:10][C:4]1[CH:5]=[N:6][CH:7]=[C:2]([I:1])[N:3]=1 |^1:8|
|
Name
|
|
Quantity
|
6.06 g
|
Type
|
reactant
|
Smiles
|
IC1=NC(=CN=C1)I
|
Name
|
|
Quantity
|
0.42 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
heated
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Type
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TEMPERATURE
|
Details
|
under reflux for 3.5 h
|
Duration
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3.5 h
|
Type
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EXTRACTION
|
Details
|
extracted With ether (3×150 ml)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
after removal of the solvent
|
Type
|
CUSTOM
|
Details
|
was chromatographed through silica gel eluting with ether/petroleum ether (50:50)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC(=CN=C1)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.17 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |